molecular formula C9H8F2O B6252572 (2E)-3-(2,3-difluorophenyl)prop-2-en-1-ol CAS No. 1033010-15-9

(2E)-3-(2,3-difluorophenyl)prop-2-en-1-ol

Cat. No.: B6252572
CAS No.: 1033010-15-9
M. Wt: 170.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2,3-difluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propenol moiety

Properties

CAS No.

1033010-15-9

Molecular Formula

C9H8F2O

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-difluorophenyl)prop-2-en-1-ol typically involves the reaction of 2,3-difluorobenzaldehyde with an appropriate reagent to form the desired propenol structure. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the corresponding alkene, followed by reduction to yield the propenol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,3-difluorophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Formation of 2,3-difluorocinnamaldehyde or 2,3-difluorocinnamic acid.

    Reduction: Formation of 3-(2,3-difluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

(2E)-3-(2,3-difluorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-3-(2,3-difluorophenyl)prop-2-en-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,4-difluorophenyl)prop-2-en-1-ol
  • (2E)-3-(3,4-difluorophenyl)prop-2-en-1-ol
  • (2E)-3-(2,3-dichlorophenyl)prop-2-en-1-ol

Uniqueness

(2E)-3-(2,3-difluorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.